In Vitro µ-Opioid Receptor Activation: Desmethylmoramide Is 26-Fold Less Potent than Methadone
In a β-arrestin 2 recruitment assay, desmethylmoramide demonstrated a µ-opioid receptor (MOR) EC₅₀ of 1335 nM (Emax=126% relative to hydromorphone), whereas methadone exhibited an EC₅₀ of 50.3 nM (Emax=152%) [1]. The structurally related NSO dipyanone showed an EC₅₀ of 39.9 nM (Emax=155%), making desmethylmoramide approximately 33-fold less potent than dipyanone [1]. This quantitative potency differential indicates that desmethylmoramide activates MOR with substantially lower efficiency than its methadone-class counterparts.
| Evidence Dimension | µ-Opioid receptor activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1335 nM; Emax = 126% |
| Comparator Or Baseline | Methadone: EC₅₀ = 50.3 nM; Dipyanone: EC₅₀ = 39.9 nM |
| Quantified Difference | Desmethylmoramide is 26.5-fold less potent than methadone; 33.4-fold less potent than dipyanone |
| Conditions | In vitro β-arrestin 2 recruitment assay; Emax values relative to hydromorphone |
Why This Matters
This quantitative data enables researchers to select desmethylmoramide as a low-potency MOR probe or reference standard where methadone's high potency would confound experimental design or exceed safety thresholds.
- [1] Vandeputte MM, et al. Detection, chemical analysis, and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs. Anal Bioanal Chem. 2023;415(21):5165-5180. doi:10.1007/s00216-023-04722-7 View Source
